molecular formula C17H23N3O B2439736 N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]but-2-ynamide CAS No. 2411287-85-7

N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]but-2-ynamide

Cat. No.: B2439736
CAS No.: 2411287-85-7
M. Wt: 285.391
InChI Key: TVSMLIBBSICDOH-UHFFFAOYSA-N
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Description

N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]but-2-ynamide is a chemical compound with the molecular formula C17H23N3O. This compound is characterized by the presence of a piperazine ring substituted with a methyl and phenyl group, connected to an ethyl chain that terminates in a but-2-ynamide group. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]but-2-ynamide typically involves the following steps:

    Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring with the desired substitutions. This can be achieved through the reaction of 1-phenylpiperazine with methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Ethyl Chain: The next step involves the attachment of the ethyl chain to the piperazine ring. This can be done by reacting the substituted piperazine with 2-bromoethylamine hydrobromide.

    Formation of the But-2-ynamide Group: The final step involves the formation of the but-2-ynamide group. This can be achieved by reacting the intermediate compound with but-2-ynoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]but-2-ynamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]but-2-ynamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, leading to the modulation of cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]acetamide
  • N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]prop-2-ynamide
  • N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]but-2-enoamide

Uniqueness

N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]but-2-ynamide is unique due to its specific structural features, such as the but-2-ynamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(4-methyl-2-phenylpiperazin-1-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-3-7-17(21)18-10-11-20-13-12-19(2)14-16(20)15-8-5-4-6-9-15/h4-6,8-9,16H,10-14H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSMLIBBSICDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCN1CCN(CC1C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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